(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Description

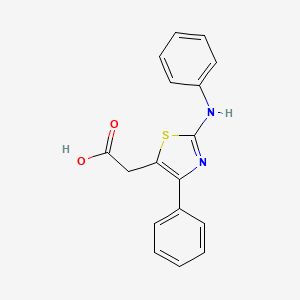

(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a thiazole-based carboxylic acid derivative characterized by a 1,3-thiazole core substituted with an anilino group at position 2, a phenyl group at position 4, and an acetic acid moiety at position 3. This compound (CAS: 859482-70-5) has a molecular formula of C₁₇H₁₄N₂O₂S and a molecular weight of 310.37 g/mol .

Properties

IUPAC Name |

2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJWQRNWNJPWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of aniline derivatives with thiazole compounds under controlled conditions. One common method includes the condensation of aniline with 4-phenylthiazole-5-carboxylic acid, followed by cyclization and subsequent acylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, it has shown promising activity against CDK9, which is involved in transcriptional regulation and has been implicated in cancer progression.

Inhibition of CDK9

Research indicates that (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivatives can act as potent inhibitors of CDK9. For instance, one study demonstrated that a related compound exhibited nanomolar inhibitory activity against CDK9 while maintaining selectivity over CDK2. This selectivity is essential for minimizing side effects associated with broader CDK inhibition . The structure-activity relationship (SAR) studies have identified key substituents that enhance potency and selectivity against CDK9, highlighting the importance of specific functional groups in the thiazole and aniline moieties .

Therapeutic Potential

Given its biological activity, this compound has potential therapeutic applications in treating cancers characterized by dysregulated CDK9 activity. The ability to trigger apoptosis in cancer cell lines further supports its role as a candidate for cancer therapy .

Structure-Activity Relationship Studies

SAR studies have played a critical role in optimizing the efficacy of this compound. Modifications to the thiazole ring and aniline substituents have been systematically explored to enhance binding affinity to CDKs. For example:

| Compound Variant | CDK9 Activity | Selectivity Over CDK2 |

|---|---|---|

| Original Compound | High | Moderate |

| Variant A | Very High | High |

| Variant B | Moderate | Low |

These findings illustrate how specific alterations can significantly impact the pharmacological profile of this compound derivatives, paving the way for more effective anti-cancer agents .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

- CDK9 Inhibition : A study demonstrated that a derivative inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to decreased expression of Mcl-1, an anti-apoptotic protein. This resulted in apoptosis in human cancer cell lines and primary chronic lymphocytic leukemia cells .

- Pharmacokinetic Profiles : Another investigation into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics when administered orally in animal models. These properties are crucial for developing viable therapeutic agents .

Mechanism of Action

The mechanism of action of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities . The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Acetic Acid Derivatives

Thiazole acetic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Key Differences in Substituents and Bioactivity

Anilino vs. GW0742’s trifluoromethylphenyl and methylsulfanyl groups optimize PPAR-β/δ binding affinity, a feature absent in the target compound .

Oxo/Thioxo Modifications: The 4-oxothiazolidin-5-ylidene moiety in [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid enhances anti-parasitic activity by disrupting T. gondii membrane integrity .

Phenyl vs. Chlorophenyl Substituents :

- The 4-phenyl group in the target compound may confer lipophilicity, improving blood-brain barrier penetration compared to 4-chlorophenyl analogs .

Pharmacological Gaps and Opportunities

- The target compound lacks published data on specific biological targets, unlike GW0742 (PPAR agonist) or T12 (anticancer agent).

- Synthetic Accessibility: The target compound’s anilino and phenyl groups may complicate synthesis compared to simpler analogs like 2-(4-methyl-1,3-thiazol-5-yl)acetic acid, which is commercially available .

Biological Activity

(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its potential anti-inflammatory and antimicrobial properties, as well as its role in modulating various biological pathways. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves the reaction of aniline derivatives with thiazole compounds. A common method includes the condensation of aniline with 4-phenylthiazole-5-carboxylic acid, followed by cyclization and acylation to yield the final product.

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. Its mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses.

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death .

3. Cancer Therapeutics

The compound has been evaluated for its potential as a cancer therapeutic agent. It has shown efficacy in inhibiting cyclin-dependent kinases (CDKs), particularly CDK9, which plays a vital role in regulating the cell cycle and transcriptional control .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity. This is particularly evident in its interaction with CDK9, where it reduces RNA polymerase II transcription and decreases levels of anti-apoptotic proteins such as Mcl-1 .

- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways involved in inflammation and cancer progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reductions in inflammatory markers and joint swelling when treated with varying doses of the compound compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound induced apoptosis through activation of caspase pathways and downregulation of Bcl-xL proteins .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Main Activity | Target Enzyme/Receptor | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | NF-kB | Inhibits pro-inflammatory cytokines |

| 2-(4-Pyridyl)-thiazole | Antimicrobial | Bacterial ribosomes | Effective against Gram-positive bacteria |

| Thiazole derivatives | CDK inhibition | CDK9 | Potential for cancer therapy |

Q & A

Q. What are the optimal synthetic routes for (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions. For example, microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency and yield compared to conventional heating . Post-synthesis, recrystallization from dimethylformamide (DMF)/acetic acid mixtures is recommended to remove byproducts . Purity validation should employ HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks and detect impurities .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution datasets. Refinement via SHELXL (for small-molecule crystallography) allows precise modeling of anisotropic displacement parameters and hydrogen bonding networks . Visualization with ORTEP-3 provides clear thermal ellipsoid diagrams, critical for assessing disorder or lattice interactions .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity of this compound?

Methodological Answer: Wavefunction analysis using Multiwfn enables mapping of electrostatic potential (ESP) surfaces and electron localization function (ELF). For reactivity prediction:

- Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps).

- Use Multiwfn to generate Laplacian of electron density plots, identifying nucleophilic/electrophilic sites .

- Compare ESP maps with known thiazole derivatives (e.g., GW501516) to infer binding affinity trends .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole-acetic acid derivatives?

Methodological Answer:

- Structural Validation: Re-analyze disputed compounds via SC-XRD to confirm regiochemistry (e.g., anilino vs. phenyl substitution patterns) .

- Assay Standardization: Replicate in vitro assays (e.g., PPARδ activation for GW501516 analogs) under controlled conditions (e.g., 10% FBS, 37°C) to minimize batch variability .

- SAR Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., trifluoromethyl groups) with target binding energies .

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:

- Reaction Monitoring: Employ thin-layer chromatography (TLC, silica gel 60 F254) with ethyl acetate/hexane (3:7) to track intermediate formation.

- Isotopic Labeling: Use -labeled aniline precursors to confirm coupling positions via -NMR (Bruker Avance III 500 MHz) .

- Microwave Optimization: Adjust irradiation power (300–600 W) to favor kinetically controlled pathways, reducing undesired isomers .

Q. What methodologies are recommended for evaluating solubility and formulation stability in preclinical studies?

Methodological Answer:

- Solubility Profiling: Use shake-flask method with UV-Vis spectrophotometry (λ = 254 nm) across pH 1.2–7.4 buffers.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative byproducts .

- Excipient Screening: Co-formulate with cyclodextrins (e.g., HP-β-CD) at 1:2 molar ratios to enhance aqueous solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.